molecular formula C52H78N10O17 B140449 Isoprinosine CAS No. 36703-88-5

Isoprinosine

Katalognummer B140449
CAS-Nummer: 36703-88-5
Molekulargewicht: 1115.2 g/mol
InChI-Schlüssel: YLDCUKJMEKGGFI-QCSRICIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoprinosine, also known as inosine pranobex, is a synthetic compound with immunomodulatory and antiviral properties. It has been investigated for its potential therapeutic effects in various viral infections and immune-related conditions. The compound has been studied in the context of multiple sclerosis, respiratory tract infections, AIDS-related complex symptoms, subacute sclerosing panencephalitis (SSPE), Pneumocystis carinii pneumonia (PCP), herpesvirus infections, and immune functions in uremic patients and individuals with autoimmune diseases .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Isoprinosine comprises inosine, a nucleoside, and dimethylaminoisopropanol, a moiety with immunomodulatory effects. The structure is designed to enhance the drug's ability to modulate the immune system and exert antiviral activity. The specific interactions of Isoprinosine with immune cells and viral components would be determined by this molecular configuration .

Chemical Reactions Analysis

Isoprinosine's chemical reactions within the body involve its immunomodulatory effects, such as the stimulation of T-lymphocytes and the potential inhibition of enzymes critical for the life cycle of certain pathogens, like Pneumocystis carinii. The compound's components may interfere with viral replication or modulate the immune response to enhance the body's ability to fight infections .

Physical and Chemical Properties Analysis

The physical and chemical properties of Isoprinosine, such as solubility, stability, and pharmacokinetics, would influence its absorption, distribution, metabolism, and excretion in the body. These properties are crucial for the drug's efficacy and safety profile. While the provided papers do not detail these properties, they are essential considerations in the drug's development and clinical use .

Relevant Case Studies

Several clinical trials and studies have been conducted to evaluate the efficacy of Isoprinosine in various conditions. For instance, in multiple sclerosis, Isoprinosine did not show a significant effect on clinical disability or MRI abnormalities . In preventing recurrent respiratory infections in children, Isoprinosine increased T-lymphocyte numbers but did not reduce infection frequency or severity . In patients with AIDS-related complex symptoms, Isoprinosine showed potential benefits in increasing T4+ cell counts and improving clinical symptoms . In SSPE, Isoprinosine led to long-term remissions in a subset of patients . The drug also demonstrated potential in decreasing the progression to AIDS by preventing PCP . Its anti-herpesvirus action was found to be condition-dependent . Isoprinosine partially restored impaired interleukin-2 production and Tac antigen expression in AIDS patients . It enhanced PHA responses and had a potential effect on natural killer cell activity in uremic patients . The compound also augmented phytohemagglutinin-induced lymphocyte proliferation . Lastly, Isoprinosine affected in vitro immune functions of lymphocytes from patients with autoimmune diseases, suggesting potential therapeutic value .

Wissenschaftliche Forschungsanwendungen

  • Subacute Sclerosis Panencephalitis (SSPE)

    • Application : Isoprinosine is used in the treatment of SSPE, a rare, slowly progressive, and frequently fatal neurodegenerative disorder caused by measles virus .
    • Method : Isoprinosine is administered orally as part of the treatment regimen . The dosage and duration of treatment may vary depending on the patient’s condition and the physician’s discretion.
    • Results : While there is no cure for SSPE, treatment with Isoprinosine may be beneficial in slowly progressive cases . It has been associated with long-term remissions in some patients .
  • Herpes Simplex Virus (HSV) Infections

    • Application : Isoprinosine is used as an antiviral drug for the treatment of diseases caused by herpes viruses .
    • Results : Isoprinosine has been found to reduce clinical symptoms and enhance certain cell-mediated immune responses compared to placebo-treated controls .
  • Human Papilloma Virus (HPV) Infections

    • Application : Isoprinosine is used for the treatment of HPV infections, both benign and oncogenic .
    • Method : Isoprinosine is usually administered in combination with other treatment methods, such as CO2 laser and podophyllotoxin .
    • Results : Isoprinosine has been found to be a very safe and effective alternative therapy for HPV infections .
  • Human Immunodeficiency Virus (HIV)

    • Application : Isoprinosine has been used in the treatment of HIV due to its immunomodulatory effects .
    • Results : Isoprinosine has been shown to enhance T-cell lymphocyte proliferation and activity of natural killer cells, thereby restoring deficient responses in immunosuppressed patients .
  • Influenza and Acute Respiratory Infections

    • Application : Isoprinosine is used for the treatment of subjects with confirmed acute respiratory viral infections .
    • Results : A Phase 4 clinical study showed that Isoprinosine is safe for treatment of patients with acute respiratory viral infections and is effective in the resolution of influenza-like symptoms in individuals less than 50 years of age .
  • Cytomegalovirus and Epstein–Barr Virus Infections

    • Application : Isoprinosine is used for the treatment of diseases caused by cytomegalovirus and Epstein–Barr virus .
    • Results : Isoprinosine has been shown to positively impact the host’s immune system, thereby restoring deficient responses in immunosuppressed patients .
  • Gut Microbiota Remodeling

    • Application : Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .
    • Results : The beneficial effects of inosine have been demonstrated with the preclinical and clinical use of Isoprinosine .
  • Cancer, Infection, Inflammation, and Cardiovascular and Neurological Diseases

    • Application : Isoprinosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states .
    • Results : A more thorough understanding of the mechanistic roles of inosine and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .
  • Gut Microbiota Remodeling

    • Application : Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .
    • Results : The beneficial effects of inosine have been demonstrated with the preclinical and clinical use of Isoprinosine .
  • Cancer, Infection, Inflammation, and Cardiovascular and Neurological Diseases

    • Application : Isoprinosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states .
    • Results : A more thorough understanding of the mechanistic roles of inosine and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .

Safety And Hazards

Isoprinosine is generally well-tolerated. The only untoward effects seen were occasional transient nausea associated with the ingestion of a large number of tablets or a transient rise in serum and urinary uric acid with no resultant sequelae . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Isoprinosine has shown promising results in rheumatoid arthritis where clinical improvement has been observed two to six weeks after the onset of treatment . It has also been suggested for use in new therapeutic indications, such as neurological and psychiatric disorders . Further well-designed and executed trials are warranted to support the use of Isoprinosine against viral infections apart from those already approved, and to establish its use in clinical practice .

Eigenschaften

IUPAC Name

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCUKJMEKGGFI-QCSRICIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H78N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021342
Record name Inosine acedobene dimepranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1115.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inosine pranobex

CAS RN

36703-88-5
Record name Inosine pranobex [BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine acedobene dimepranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSINE PRANOBEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoprinosine
Reactant of Route 2
Reactant of Route 2
Isoprinosine
Reactant of Route 3
Reactant of Route 3
Isoprinosine
Reactant of Route 4
Reactant of Route 4
Isoprinosine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isoprinosine
Reactant of Route 6
Isoprinosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.